![molecular formula C18H22N4O3S B2996366 N-(4-(3-(4-甲基哌啶-1-基)-3-氧代丙基)噻唑-2-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 1091437-04-5](/img/structure/B2996366.png)
N-(4-(3-(4-甲基哌啶-1-基)-3-氧代丙基)噻唑-2-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds with a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions or reductive amination .科学研究应用
化学合成和应用
TEMPO 催化的电化学 C-H 硫代化
Qian 等人(2017 年)的一项研究提出了一种无金属和无试剂的方法,通过 TEMPO 催化的电解 C-H 硫代化合成苯并噻唑和噻唑并吡啶。此过程可能与合成结构相似的化合物相关,表明了创建指定化学品衍生物的潜在途径 (Qian、Li、Song 和 Xu,2017 年)。
生物活性与潜在治疗应用
抗菌活性
Raval、Naik 和 Desai(2012 年)在微波辐射下使用对环境无害的程序合成了具有显着抗菌和抗真菌活性的化合物。此类方法可用于合成和测试该化合物的衍生物以了解其抗菌特性 (Raval、Naik 和 Desai,2012 年)。
抗癌剂
Li 等人(2020 年)探讨了脱氢枞酸衍生物的生物学特性,展示了其 DNA 结合能力和对癌细胞系的选择性细胞毒性。这表明通过研究类似化合物的 DNA 结合能力,在设计癌症治疗药物方面具有潜在的研究应用 (Li、Fei、Wang、Kong 和 Long,2020 年)。
HIV 整合酶抑制
Boros 等人(2006 年)使用某些甲酰胺类似物实现了 HIV 整合酶的亚微摩尔酶抑制。研究该化合物是否具有类似活性可能有助于开发新型抗病毒疗法 (Boros、Johns、Garvey、Koble 和 Miller,2006 年)。
作用机制
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Pharmacokinetics
Compounds with similar structures are known to have high gi absorption and are p-gp substrates .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
属性
IUPAC Name |
N-[4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-6-9-22(10-7-12)15(23)5-4-13-11-26-18(20-13)21-17(25)14-3-2-8-19-16(14)24/h2-3,8,11-12H,4-7,9-10H2,1H3,(H,19,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPFYBHCURACRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。